molecular formula C11H9NO3 B1588171 3-(Benzyloxy)isoxazole-5-carbaldehyde CAS No. 2552-53-6

3-(Benzyloxy)isoxazole-5-carbaldehyde

Cat. No. B1588171
CAS RN: 2552-53-6
M. Wt: 203.19 g/mol
InChI Key: URPLDQSNOHMLIP-UHFFFAOYSA-N
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Description

3-(Benzyloxy)isoxazole-5-carbaldehyde, also known as BIC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and neuroscience. BIC is a heterocyclic compound that contains an isoxazole ring, which is a five-membered ring consisting of three carbon atoms and two nitrogen atoms, and a benzyl group attached to the oxygen atom of the isoxazole ring. The unique structure of BIC makes it an attractive target for research, as it has the potential to interact with various biological targets and exhibit diverse biological activities.

Scientific Research Applications

Synthesis and Chemical Properties

3-(Benzyloxy)isoxazole-5-carbaldehyde is involved in various chemical synthesis processes and has significant importance in organic chemistry. For instance, Riess et al. (1998) focused on the study of regioselectivity of 3-hydroxyisoxazole-5-ester and its conversion to 3-O-protected 3-hydroxyisoxazole-5-carbaldehydes. These intermediates are versatile in synthesizing analogs of CNS-active amino acids (Riess, Schön, Laschat, & Jäger, 1998). Similarly, Chalyk et al. (2019) explored the synthesis of 5-fluoroalkyl-substituted isoxazoles from functionalized halogenoximes, which are useful in various chemical applications (Chalyk, Hrebeniuk, Fil, Gavrilenko, Rozhenko, Vashchenko, Borysov, Biitseva, Lebed', Bakanovych, Moroz, & Grygorenko, 2019).

Pharmacological and Biological Applications

In pharmacological research, derivatives of 3-(Benzyloxy)isoxazole-5-carbaldehyde have shown potential. For example, Wazalwar et al. (2017) synthesized novel isoxazol derivatives and evaluated their antibacterial and antifungal activities, showing effectiveness against various bacterial and fungal strains (Wazalwar, Banpurkar, & Perdih, 2017). Additionally, Reddy and Reddy (2020) synthesized 3-methyl-4-((1-methyl-1H-indol-3-yl) methylene)isoxazol-5(4H)-ones, showing promising in vitro anti-cancer activity in HepG2 cell lines (Reddy & Reddy, 2020).

Green Chemistry and Environmental Applications

Recent studies have also emphasized the use of green chemistry principles in synthesizing isoxazole derivatives. For example, Kiyani and Mosallanezhad (2018) reported an eco-friendly method for synthesizing isoxazol-5(4H)-ones, highlighting the importance of sustainable chemistry practices in the synthesis of these compounds (Kiyani & Mosallanezhad, 2018).

Safety And Hazards

Safety data sheets (SDS) for 3-(Benzyloxy)isoxazole-5-carbaldehyde are available . Always handle chemical compounds with appropriate precautions, including proper protective equipment and ventilation.

properties

IUPAC Name

3-phenylmethoxy-1,2-oxazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c13-7-10-6-11(12-15-10)14-8-9-4-2-1-3-5-9/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URPLDQSNOHMLIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NOC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60415893
Record name 3-(benzyloxy)isoxazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60415893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzyloxy)isoxazole-5-carbaldehyde

CAS RN

2552-53-6
Record name 3-(benzyloxy)isoxazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60415893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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